molecular formula C13H16N2 B13248684 2-[(Cyclopentylamino)methyl]benzonitrile

2-[(Cyclopentylamino)methyl]benzonitrile

Cat. No.: B13248684
M. Wt: 200.28 g/mol
InChI Key: FFCUEAICCZPCEW-UHFFFAOYSA-N
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Description

Contextualizing Amine-Substituted Benzonitrile (B105546) Scaffolds

Amine-substituted benzonitriles are particularly valuable as building blocks in synthetic organic chemistry. researchgate.net For instance, 2-aminobenzonitrile (B23959) is a widely used precursor for the synthesis of various fused heterocyclic scaffolds, including quinazolines, quinolines, and quinazolinones. researchgate.netconnectjournals.com These resulting heterocyclic structures are at the core of numerous compounds with demonstrated biological activities, such as anticancer and antimicrobial properties. connectjournals.commdpi.com The reaction of 2-aminobenzonitrile with aldehydes and ketones can lead to the formation of N-arylimines, which can then undergo intramolecular cyclization to produce biologically relevant molecules. researchgate.net The strategic placement of an amino group on the benzonitrile ring, therefore, opens up a plethora of synthetic pathways to create libraries of compounds for biological screening.

Structural Diversity and Functional Relevance of Cyclopentylamino Moieties

The cyclopentylamino moiety is a feature found in various bioactive molecules, where it often contributes to the compound's potency and selectivity. The cyclopentyl group provides a distinct hydrophobic and conformational profile that can enhance binding to biological targets. nih.gov

Research into a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has highlighted the functional importance of this group. mdpi.comnih.gov In these studies, the cyclopentylamino moiety was integral to the compounds' inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov Molecular docking studies revealed that the aliphatic cyclopentyl group can establish favorable hydrophobic and CH–π interactions with amino acid residues (such as Tyr183, Thr124, and Val180) within the enzyme's active site. nih.gov

Furthermore, these 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated potential anticancer activity against several human cancer cell lines, including colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). mdpi.comnih.gov The presence of the cyclopentylamino group, in conjunction with other substituents, was shown to be a key determinant of their biological effects. mdpi.comnih.gov

Inhibitory Activity of Selected 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives Against 11β-HSD1 mdpi.com
CompoundStructure Highlights11β-HSD1 IC₅₀ (µM)Notes
3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one)Cyclopentylamino group with a bromophenyl substituentNot specified as the top inhibitorMost effective at inhibiting tumor cell proliferation in the study. nih.gov
3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one)Spiro system of thiazole (B1198619) and cyclohexane (B81311) rings0.07Showed the strongest 11β-HSD1 inhibitory effect and was more selective than the reference compound, carbenoxolone. mdpi.comnih.gov
Analog with isopropylamino groupComparison compound9.35Demonstrates significantly lower potency compared to the adamantylamino and cyclopentylamino derivatives. nih.gov
Analog with tert-butylamino groupComparison compound1.60Shows moderate potency. nih.gov
Analog with adamantylamino groupComparison compound with a bulky hydrophobic group0.31Illustrates the benefit of larger hydrophobic groups for inhibitory activity. nih.gov

Overview of Research Trajectories for Benzonitrile Derivatives Incorporating Cyclopentylamino Units

While direct and extensive research on 2-[(Cyclopentylamino)methyl]benzonitrile is not widely published, the analysis of its structural components allows for a prospective overview of its potential research applications. The molecule combines an amine-substituted benzonitrile framework with a bioactive cyclopentylamino moiety, suggesting several promising research directions.

Given that the 2-aminobenzonitrile scaffold is a precursor to potent anticancer agents like quinazolines, and the cyclopentylamino group is present in compounds with demonstrated antitumor effects, a primary research trajectory would be in the field of oncology. researchgate.netnih.gov The synthesis and evaluation of derivatives of this compound could lead to the discovery of novel compounds with antiproliferative activity.

A second major avenue of research lies in enzyme inhibition. The demonstrated success of the cyclopentylamino group in targeting 11β-HSD1 suggests that incorporating this moiety into a benzonitrile scaffold could yield potent and selective inhibitors for this or other enzymes. nih.govmdpi.com The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups, allowing for the systematic exploration of structure-activity relationships. The development of such inhibitors could have therapeutic potential in metabolic syndrome, diabetes, and other related disorders.

Finally, the compound could serve as a versatile intermediate for creating more complex heterocyclic systems. The primary amine of the cyclopentylamino group and the nitrile function on the benzonitrile ring are both reactive sites that can be exploited for further chemical transformations, enabling the construction of novel molecular architectures for screening in various biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(cyclopentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H16N2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,13,15H,3-4,7-8,10H2

InChI Key

FFCUEAICCZPCEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclopentylamino Methyl Benzonitrile and Its Analogs

Strategic Approaches to Core Chemical Synthesis

The assembly of the 2-[(cyclopentylamino)methyl]benzonitrile scaffold hinges on the efficient formation of the benzylic amine linkage between the cyclopentylamine (B150401) and 2-cyanobenzyl moieties. Strategic planning involves retrosynthetic analysis to identify key precursors that are readily accessible and can be coupled under optimized conditions.

Synthesis of Key Precursors and Intermediates

The primary precursors for the target compound are a reactive 2-cyanobenzyl derivative and cyclopentylamine. Several synthetic routes are available for these intermediates.

2-Cyanobenzyl Precursors: A common and effective precursor is an electrophilic 2-cyanobenzyl halide, such as 2-cyanobenzyl chloride or bromide. These can be synthesized from o-tolunitrile (B42240) through radical halogenation. Another versatile intermediate is 2-formylbenzonitrile, which can undergo reductive amination. The synthesis of 2-aminobenzonitrile (B23959) from various substrates like isatin (B1672199) or o-nitrobenzamide has also been extensively reported and serves as a starting point for more complex derivatives. researchgate.net A palladium-catalyzed cyanation of o-bromoaniline represents a high-yielding modern approach. researchgate.net

Cyclopentylamine and Derivatives: Cyclopentylamine is commercially available. However, for analog synthesis, substituted cyclopentylamines may be required. These can be prepared from corresponding cyclopentanones via reductive amination or from cyclopentanols through activation and substitution with an amine source.

The key coupling reaction to form the core structure is typically achieved through one of two primary methods:

Nucleophilic Substitution: Reaction of 2-cyanobenzyl halide with cyclopentylamine. This reaction is generally performed in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct.

Reductive Amination: Condensation of 2-formylbenzonitrile with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

The following table summarizes common synthetic routes for key precursors.

PrecursorStarting MaterialKey TransformationReference
2-Cyanobenzyl Bromideo-TolunitrileRadical Bromination (e.g., NBS)General Knowledge
2-Formylbenzonitrileo-TolunitrileOxidationGeneral Knowledge
2-Aminobenzonitrile2-NitrobenzonitrileReduction (e.g., Zn/HCl) google.com
2-Aminobenzonitrileo-BromoanilinePd(0)-catalyzed Cyanation researchgate.net

Optimization of Reaction Conditions for Nitrile Functionalization

The nitrile group on the benzonitrile (B105546) ring is a versatile functional handle that can be transformed into various other groups to modulate the electronic and steric properties of the molecule. researchgate.net Optimization of these transformations is critical for efficient analog synthesis.

Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netacs.org This introduces a basic center and a hydrogen bond donor.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring harsh conditions. This conversion allows for the introduction of an acidic moiety or further derivatization via amide coupling.

Conversion to Tetrazole: A common bioisosteric replacement for a carboxylic acid is the tetrazole ring. This can be achieved by treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of an ammonium (B1175870) salt or a Lewis acid. acs.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions can be performed on the nitrile group to generate various five-membered heterocyclic rings, significantly expanding the chemical space around the core scaffold. researchgate.net

Optimization of these reactions involves screening solvents, temperatures, catalysts, and reagents to maximize yield and minimize side reactions. For instance, the choice of reducing agent for the nitrile can influence the outcome, with milder reagents potentially being incompatible.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Systematic modification of the this compound scaffold is essential for understanding structure-activity relationships (SAR) and fine-tuning pharmacological properties.

Introduction of Halogen and Alkyl Substituents on the Benzonitrile Ring

Placing substituents on the benzonitrile ring can profoundly impact the molecule's properties. The synthetic strategy must consider the directing effects of the existing groups. The nitrile group is a deactivating meta-director, while the (cyclopentylamino)methyl group is an activating ortho-, para-director. The combined influence dictates the position of electrophilic aromatic substitution.

Halogenation: Halogens like chlorine, bromine, or fluorine can be introduced using standard electrophilic halogenation conditions. masterorganicchemistry.com For example, bromination can be achieved using N-bromosuccinimide (NBS) with a catalyst. A Lewis acid catalyst like FeCl₃ or AlCl₃ is often used to activate the halogen for reaction with the aromatic ring. masterorganicchemistry.com Vapor-phase halogenation at high temperatures is another method that can be employed. google.com

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the ring. youtube.com This reaction typically uses an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts reactions are sensitive to deactivating groups and may not be efficient on a benzonitrile core without careful optimization. youtube.comkhanacademy.org Alternative methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) with a pre-halogenated benzonitrile intermediate are often more reliable.

The following table outlines common methods for these substitutions.

ReactionReagentsTypical ConditionsReference
BrominationBr₂, FeBr₃Lewis acid catalysis masterorganicchemistry.com
ChlorinationCl₂, AlCl₃Lewis acid catalysis masterorganicchemistry.com
Friedel-Crafts AlkylationR-Cl, AlCl₃Lewis acid catalysis youtube.com

Modifications to the Cyclopentyl Ring System for Conformational Control

Introduction of Substituents: Adding alkyl or functional groups to the cyclopentyl ring can create stereocenters and restrict the ring's puckering, locking it into a preferred conformation.

Ring Contraction/Expansion: Replacing the cyclopentyl ring with cyclobutyl or cyclohexyl moieties alters the bond angles and the spatial projection of the rest of the molecule.

Use of Rigid Analogs: Incorporating the cyclopentyl ring into a bicyclic system (e.g., norbornane) can severely restrict conformational freedom. The cyclopropyl (B3062369) group, for instance, is a rigid structure often used to increase metabolic stability and binding affinity by reducing conformational entropy upon binding. scientificupdate.comnih.goviris-biotech.de

These modifications can influence properties such as metabolic stability, lipophilicity, and receptor binding affinity. iris-biotech.de

Exploration of Various Linker Designs and their Synthetic Feasibility

Chain Length Homologation: The linker can be extended to -CH₂CH₂-NH- or longer aliphatic chains to increase the distance between the terminal groups.

Introduction of Rigidity: Incorporating double bonds (alkenes) or triple bonds (alkynes) can create a more rigid linker. The aldehyde-alkyne-amine (A³) coupling reaction is a powerful method for generating propargylic amine linkers. acs.orgnih.gov

Heteroatom Incorporation: Replacing the methylene (B1212753) group with other functionalities like an amide (-C(O)-NH-) or incorporating oxygen (ether) or sulfur (thioether) atoms can alter polarity, hydrogen bonding capacity, and metabolic stability. rsc.org

Cyclic Linkers: Using small rings like cyclopropane (B1198618) as part of the linker can introduce conformational constraints. scientificupdate.comiris-biotech.de

The synthetic feasibility of these linkers is a key consideration. Multi-component reactions, such as the A³ coupling, provide efficient routes to complex linkers from simple starting materials. nih.gov Other strategies involve standard functional group transformations like amide bond formation or ether synthesis. alfa-chemistry.com

Stereoselective Synthetic Pathways for Enantiomeric and Diastereomeric Control

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical development and chemical research. For compounds like this compound, which contains a single stereocenter at the benzylic carbon, controlling the three-dimensional arrangement of the molecule is critical. This can be achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or through the resolution of a racemic mixture. Advanced methodologies in both chiral catalysis and preparative chromatography have become indispensable tools for achieving high levels of enantiomeric and diastereomeric control.

Development of Chiral Catalysis and Reagent-Based Methods

Asymmetric catalysis offers an efficient route to enantiomerically enriched amines by directly forming the desired stereocenter. A prevalent strategy for the synthesis of chiral secondary amines, such as the analogs of this compound, is the asymmetric reduction of a prochiral imine. This approach involves the reaction of 2-cyanobenzaldehyde (B126161) with cyclopentylamine to form an intermediate imine, which is then reduced stereoselectively.

The success of this reduction hinges on the use of a chiral catalyst or reagent that influences the facial selectivity of hydride delivery to the C=N double bond. core.ac.ukacs.org Methodologies can be broadly categorized into metal-catalyzed hydrogenations and organocatalyzed reductions.

Metal-Free Catalytic Reductions: One of the most successful metal-free approaches involves the use of trichlorosilane (B8805176) (HSiCl₃) as a mild and inexpensive reducing agent, activated by a chiral Lewis base. core.ac.uknih.gov Chiral N-formamides, picolinamides, and other organocatalysts derived from natural products like cinchona alkaloids have proven effective. nih.gov These catalysts coordinate to the silicon atom, creating a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer. The stereochemical outcome can be highly dependent on the precise structure of the catalyst and its interaction with the imine substrate. acs.org

Chiral Auxiliary-Based Methods: An alternative reagent-based strategy employs a removable chiral auxiliary. In this approach, the prochiral substrate is reacted with a chiral reagent to form diastereomeric intermediates, which can then be separated. More advanced methods involve substrate-controlled diastereoselective reactions where the auxiliary directs the stereochemical outcome of a subsequent transformation. For amine synthesis, chiral auxiliaries can be attached to the nitrogen atom to direct the reduction of the imine. core.ac.uk

The development of these catalytic systems is an active area of research, with a focus on improving enantioselectivity, expanding substrate scope, and reducing catalyst loading to enhance practicality and economic viability. acs.org

Catalyst TypeExample Catalyst/ReagentSubstrate ClassKey Features
Organocatalyst Cinchona-based PicolinamidesKetoiminesUsed with HSiCl₃; effective for a range of substituted imines. nih.gov
Chiral Borane Oxazaborolidine CatalystsImines, Oxime EthersEarly examples of catalytic enantioselective imine reduction. mdma.chnih.gov
Metal Complex Iridium-Phosphine-Oxazolidine ComplexesN-Phenyl IminesCapable of highly efficient asymmetric hydrogenation at low catalyst loadings. mdma.ch
Biocatalyst Engineered Myoglobin VariantsAromatic AminesUtilizes carbene N-H insertion; offers a novel enzymatic route. rochester.edu

Preparative Chromatographic Techniques for Chiral Resolution

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), preparative chromatography is a powerful and widely used technique for their separation. nih.govrsc.org This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their isolation in pure form. rsc.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities used for preparative chiral resolution in the pharmaceutical industry. nih.govchromatographyonline.com

Chiral Stationary Phases (CSPs): The choice of CSP is the most critical parameter for achieving separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most versatile and widely successful. nih.govmdpi.com These polymers, often derivatized with groups like phenylcarbamates, form chiral grooves and cavities. Enantiomers can selectively interact with the CSP through a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, resulting in separation. nih.gov

Preparative Supercritical Fluid Chromatography (SFC): SFC has increasingly become the technique of choice for preparative chiral separations due to several advantages over HPLC. chromatographyonline.comselvita.com It uses supercritical carbon dioxide as the main mobile phase, which is non-toxic, non-flammable, and inexpensive. selvita.com The low viscosity and high diffusivity of the supercritical fluid allow for faster separations, reduced solvent consumption, and quicker post-purification processing, as the CO₂ is simply removed by depressurization. nih.govchiraltech.com This makes SFC a "greener" and more efficient alternative for large-scale purification. chromatographyonline.com

Method Development and Scale-Up: The process of chiral resolution typically begins at an analytical scale to screen various CSPs and mobile phase conditions to find the optimal separation parameters (selectivity and resolution). Once a suitable method is identified, it is scaled up to a preparative level by increasing the column diameter and flow rate to process larger quantities of the racemic mixture. nih.govnih.gov The goal is to maximize throughput while maintaining high enantiomeric purity (typically >99% enantiomeric excess) and recovery of the separated products. mdpi.com

ParameterPreparative HPLCPreparative SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical Carbon Dioxide (CO₂)
Co-solvent (Modifier) Alcohols (e.g., Ethanol, Isopropanol)Alcohols (e.g., Methanol, Ethanol) chromatographyonline.com
Typical Flow Rates LowerHigher nih.gov
Separation Time LongerShorter (often 3-5x faster)
Solvent Consumption HighLow (significant reduction) chiraltech.com
Post-Processing Solvent evaporation requiredCO₂ evaporates upon depressurization; less solvent to remove chromatographyonline.com
Environmental Impact Higher (organic solvent waste)Lower ("Greener" technology) selvita.com

Structure Activity Relationship Sar Investigations of Benzonitrile Derivatives Incorporating Cyclopentylamino Units

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of benzonitrile (B105546) derivatives can be significantly modulated by the introduction of various substituents on both the phenyl ring and the cyclopentylamino moiety. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity and selectivity for biological targets such as receptors and enzymes.

Research on analogous benzonitrile structures has demonstrated that the nature and position of substituents on the aromatic ring are critical for potency. For instance, in a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs investigated as transient receptor potential vanilloid 1 (TRPV1) antagonists, the introduction of hydrophobic groups at the 2-position of the benzonitrile ring generally enhanced antagonistic activity. nih.gov While specific data for 2-[(Cyclopentylamino)methyl]benzonitrile is not detailed, these findings suggest that modifications to the phenyl ring could significantly impact its biological profile.

Furthermore, the amino component plays a pivotal role in the interaction with biological targets. In a study of quinazolinone derivatives bearing a methylbenzonitrile moiety, various dialkylamino groups were introduced to probe the binding pocket of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govbrieflands.com The results indicated that the nature of the cyclic amine could influence inhibitory potency, with a morpholino-methyl substituent showing the highest activity in that particular series. nih.govbrieflands.com This highlights the importance of the cyclopentylamino unit in this compound for its potential biological activity, where the size, shape, and flexibility of the cyclopentyl group are likely key determinants of binding affinity.

The following table summarizes the effects of different substituents on the biological activity of related benzonitrile and cyclopentyl-containing derivatives, providing insights into potential SAR trends for this compound.

Compound SeriesSubstituent ModificationObserved Effect on Biological ActivityReference
2-Substituted 4-(Trifluoromethyl)benzonitrile Analogs (TRPV1 Antagonists)Hydrophobic groups at the 2-positionEnhanced antagonistic activity nih.gov
2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives (DPP-4 Inhibitors)Replacement of dialkylamino group with morpholino-methylHighest inhibitory potency in the series nih.govbrieflands.com
2-Cyclopentyloxyanisole Derivatives (Antitumor Agents)Various substitutions on the anisole (B1667542) ringPotent inhibition of COX-2, PDE4B, and TNF-α by specific derivatives nih.govresearchgate.net

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For this compound, the flexibility of the cyclopentylamino and methylbenzonitrile groups allows it to adopt various conformations. The preferred conformation in a biological environment will be the one that best fits into the binding site of a receptor or enzyme.

Conformational analysis of related molecules, such as 2-substituted piperazines, has shown that the orientation of the substituent on the cyclic amine (axial versus equatorial) can significantly influence biological activity. nih.gov In those studies, the axial conformation was found to be preferred and was crucial for mimicking the spatial orientation of key functional groups of known agonists. nih.gov By analogy, the cyclopentyl group in this compound likely has preferred orientations that would optimize its interaction with a target protein.

Rational Design Principles for Modulating Receptor Agonism/Antagonism and Enzyme Inhibition

The principles of rational drug design can be applied to this compound to develop derivatives with tailored biological activities. This involves making strategic structural modifications based on an understanding of the target's binding site and the SAR of existing ligands.

For receptor modulation, the design of agonists versus antagonists often depends on the ability of the ligand to stabilize different conformational states of the receptor. For instance, in the development of tachykinin NK2 receptor antagonists, modifications to the N- and C-termini of a lead dipeptide, along with the introduction of conformational constraints, led to a significant increase in binding affinity and antagonist potency. nih.gov Applying this principle to this compound, one could envision that introducing rigidity into the cyclopentylamino group or the linker could lock the molecule into a conformation that is preferential for either agonism or antagonism at a specific receptor.

In the context of enzyme inhibition, the design strategy often focuses on mimicking the transition state of the substrate or binding to allosteric sites. For DPP-4 inhibitors based on a quinazolinone scaffold with a methylbenzonitrile moiety, molecular docking studies were used to understand the binding interactions within the enzyme's active site. nih.govbrieflands.com These studies revealed key hydrogen bonding and hydrophobic interactions that were crucial for inhibitory activity. A similar approach could be employed for this compound, where the nitrile group could act as a hydrogen bond acceptor and the cyclopentyl and phenyl rings could engage in hydrophobic interactions. The rational design of derivatives would then involve optimizing these interactions to enhance inhibitory potency and selectivity. nih.gov

The following table outlines some rational design principles and their potential application to the this compound scaffold.

Design PrinciplePotential Application to this compoundDesired OutcomeReference
Conformational RestrictionIntroduction of cyclic constraints or rigid linkersEnhanced receptor selectivity (agonist vs. antagonist) nih.gov
Bioisosteric ReplacementReplacing the benzonitrile with other aromatic systems (e.g., pyridine)Improved potency and pharmacokinetic properties nih.govnih.gov
Structure-Based DesignUtilizing molecular docking to optimize interactions with a target's binding siteIncreased enzyme inhibitory activity and selectivity nih.govbrieflands.com

Mechanistic Elucidation and Biological Target Interaction Studies

Characterization of Ligand-Receptor Binding Dynamics

The ability of a compound to bind to a receptor and elicit a biological response is governed by its affinity, selectivity, and the conformational changes it induces in the receptor. The following subsections explore these aspects for benzonitrile (B105546) derivatives in the context of the androgen receptor and other nuclear hormone receptors.

Benzonitrile derivatives have emerged as a significant class of non-steroidal androgen receptor modulators. Their mechanism of action is centered on their ability to bind to the ligand-binding domain (LBD) of the AR, thereby influencing its transcriptional activity. This interaction can either mimic the effects of endogenous androgens (agonism) or block them (antagonism).

For instance, second-generation nonsteroidal AR antagonists, which often feature a benzonitrile moiety, have been shown to possess significantly higher binding affinities compared to first-generation antagonists like bicalutamide. Enzalutamide and apalutamide, for example, exhibit up to a 10-fold higher binding affinity for the AR. This enhanced affinity is attributed to optimized interactions within the AR ligand-binding pocket.

The selectivity of these compounds for the AR over other nuclear hormone receptors is also a crucial aspect of their pharmacological profile. High selectivity minimizes off-target effects. Many advanced benzonitrile-containing AR antagonists demonstrate excellent selectivity, with little to no binding to other nuclear receptors.

Table 1: Comparative Androgen Receptor Binding Affinity of Selected Non-steroidal Antagonists Note: Data for 2-[(Cyclopentylamino)methyl]benzonitrile is not available. The table illustrates the affinity of related compounds.

CompoundRelative Binding Affinity (Compared to Bicalutamide)
Bicalutamide1x
Enzalutamide5-8x higher
ApalutamideUp to 10x higher
RD1625-8x higher

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of ligand-receptor complexes at an atomic level. Such studies have been instrumental in understanding how benzonitrile derivatives interact with the androgen receptor's ligand-binding domain (LBD).

A key interaction consistently observed in crystal structures of AR-ligand complexes is the hydrogen bonding between the cyano group (-C≡N) of the benzonitrile ring and two key amino acid residues in the LBD: Glutamine 711 (Gln711) and Arginine 752 (Arg752). This interaction is crucial for anchoring the ligand within the binding pocket and is a hallmark of many potent AR modulators.

The binding of a ligand to the androgen receptor can induce significant conformational changes, which in turn affect the receptor's ability to interact with co-regulator proteins and DNA. The binding of antagonists, including many benzonitrile derivatives, is known to alter the conformation of the AR, particularly affecting the positioning of helix 12 (H12) of the LBD.

In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which is essential for initiating gene transcription. Conversely, the binding of an antagonist can displace H12, preventing the formation of a functional coactivator binding surface and thereby inhibiting AR-mediated transcription. This disruption of the agonistic conformation is a primary mechanism of AR antagonism.

Allosteric modulation, where binding at one site affects the properties of a distant site on the protein, is a key feature of nuclear receptor function. Ligand binding in the LBD allosterically regulates the N-terminal domain and the DNA-binding domain of the AR. Furthermore, some compounds can bind to surfaces on the AR other than the primary ligand-binding pocket, such as the binding function 3 (BF3) site, to allosterically modulate receptor activity. While there is no specific evidence of this compound acting through such alternative sites, it remains a potential mechanism for novel AR modulators.

The selectivity of a hormonal agent is paramount to its therapeutic utility. Cross-reactivity with other nuclear hormone receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER), can lead to undesirable side effects.

While specific data for this compound is lacking, studies on other non-steroidal compounds provide a framework for assessing selectivity. For example, a novel non-steroidal progesterone receptor agonist, 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, demonstrated high selectivity (>500-fold) for the PR over both the glucocorticoid and androgen receptors. This highlights that high selectivity among nuclear receptors is achievable with non-steroidal scaffolds. The development of selective androgen receptor modulators (SARMs) also underscores the ability to design ligands that preferentially target the AR.

Androgen Receptor (AR) Modulation by Benzonitrile Derivatives

Enzyme Inhibition Kinetic Analysis and Mechanism of Action

While the primary focus of research on this compound and its analogs has been on androgen receptor modulation, the potential for these compounds to inhibit enzymes is an area of mechanistic interest. Benzonitrile-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain quinazolinone-benzonitrile derivatives have been shown to exhibit inhibitory activity against dipeptidyl peptidase-4 (DPP-4).

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. These analyses, often visualized using Michaelis-Menten or Lineweaver-Burk plots, provide insights into how an inhibitor interacts with an enzyme and its substrate.

Table 2: Types of Reversible Enzyme Inhibition and Their Kinetic Effects

Type of InhibitionEffect on VmaxEffect on KmInhibitor Binding Site
Competitive UnchangedIncreasesActive site (competes with substrate)
Non-competitive DecreasesUnchangedAllosteric site (binds to E or ES)
Uncompetitive DecreasesDecreasesAllosteric site (binds only to ES complex)

Vmax: maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); E: enzyme; ES: enzyme-substrate complex.

To date, there are no published studies detailing the enzyme inhibition kinetics or a specific enzyme-inhibiting mechanism of action for this compound. Further research would be necessary to determine if this compound has any significant enzyme inhibitory activity and to characterize its kinetic profile.

Investigation of Other Enzyme Targets and their Inhibition Mechanisms

The benzonitrile scaffold is a versatile pharmacophore found in inhibitors targeting a variety of enzymes beyond DPP-4. The nitrile group's electronic properties and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups contribute to its broad utility. nih.gov

Aromatase: Certain substituted benzonitriles are selective inhibitors of the aromatase enzyme, a target for treating estrogen-dependent diseases. For these inhibitors, a para-substituted nitrile is crucial for activity. The mechanism is believed to involve the nitrile group mimicking the carbonyl group of the natural substrate, androst-4-ene-3,17-dione, by functioning as a hydrogen bond acceptor in the active site. nih.gov

Kinases: The nitrile moiety is a key feature in several kinase inhibitors. In the case of bosutinib, a drug used for treating chronic myelogenous leukemia, docking studies revealed a critical hydrogen bond between the nitrogen of the nitrile group and a threonine residue in the kinase's active site. This interaction is a common motif observed in this class of kinase inhibitors. nih.gov

Cholinesterases: In the development of multifunctional agents for Alzheimer's disease, tacrine-quinoline hybrids incorporating a benzonitrile group have been shown to inhibit cholinesterases. Kinetic analysis of these compounds indicated a mixed-type inhibition mechanism, suggesting that the inhibitor can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). mdpi.com

Other Enzymes: Benzonitrile derivatives have also been identified as inhibitors of other enzymes, such as catechol-O-methyltransferase (COMT) and 3β-hydroxysteroid dehydrogenase, further demonstrating the broad applicability of this chemical group in enzyme inhibition. nih.gov

Enzyme TargetBenzonitrile Derivative ClassInhibition Mechanism Highlight
Aromatasepara-Substituted benzonitrilesNitrile acts as a hydrogen bond acceptor, mimicking a carbonyl group. nih.gov
Kinases (e.g., Src/Abl)Bosutinib and related compoundsNitrile nitrogen forms a key hydrogen bond with an active site threonine. nih.gov
Acetylcholinesterase (AChE)Tacrine-quinoline hybridsMixed-type inhibition; interacts with both catalytic and peripheral sites. mdpi.com
Catechol-O-methyltransferase (COMT)Substituted benzonitrilesInhibition of COMT activity. nih.gov

Antiviral Mechanism Exploration for Specific Benzonitrile Derivatives

The entry of the Hepatitis C virus (HCV) into host hepatocytes is a complex, multi-step process that presents multiple targets for antiviral intervention. nih.govscienceopen.com This process involves the initial attachment of the virus, interactions with several host cell entry factors (like CD81 and scavenger receptor class B type I), internalization via endocytosis, and finally, pH-dependent fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm. nih.gov Inhibiting this initial stage of the viral life cycle is a promising strategy as it can prevent infection from being established and may have a high barrier to resistance. nih.govscienceopen.com

Research has led to the discovery of a novel class of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives that potently inhibit HCV. nih.gov Through chemical optimization of an initial hit compound, a highly effective inhibitor, L0909, was identified with an EC50 value of 0.022 µM. nih.gov Biological studies revealed that L0909 and its analogues block HCV replication by specifically acting on the viral entry stage. nih.govacs.org

Further mechanistic studies on a related series, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, also demonstrated potent anti-HCV activity by inhibiting the virus entry stage. acs.orgacs.org To pinpoint the specific target, surface plasmon resonance (SPR) experiments were conducted. These experiments confirmed that this class of benzonitrile derivatives may exert its effect by targeting the HCV E1 envelope glycoprotein, which is a key component of the viral fusion machinery. acs.orgacs.org This interaction likely blocks the conformational changes required for the fusion of viral and host cell membranes, thereby halting the infection process. researchgate.net

CompoundAnti-HCV Activity (EC50, µM)Proposed Target/Mechanism
L09090.022Inhibits HCV entry stage. nih.gov
Derivative 3d0.003Inhibits HCV entry; may target HCV E1 protein. acs.orgacs.org
Derivative 3h0.005Inhibits HCV entry. acs.org
Derivative 3i0.004Inhibits HCV entry; may target HCV E1 protein. acs.orgacs.org

General Methodologies for Small Molecule Target Identification in Complex Biological Systems

Identifying the specific molecular targets of bioactive small molecules discovered through phenotypic screening is a critical yet challenging step in drug discovery and chemical biology. bohrium.comnih.gov This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action. nih.gov A variety of powerful methodologies have been developed to tackle this challenge, which can be broadly categorized into affinity-based, label-free, and genetic approaches. nih.govnih.gov

Affinity-Based Approaches: These methods rely on using a modified version of the small molecule (a chemical probe) to isolate its binding partners from a complex biological mixture like a cell lysate. nih.govdrughunter.com

Affinity Chromatography: This is a classic "pull-down" technique where the small molecule is immobilized on a solid support (e.g., agarose (B213101) beads). nih.govnih.gov The beads are incubated with a proteome, and after washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This approach uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. nih.govacs.org ABPP is particularly useful for identifying enzyme targets and can provide information about their activity state in complex proteomes. bohrium.com

Photoaffinity Labeling: Probes are designed with a photoreactive group that, upon UV irradiation, forms a covalent bond with any nearby proteins, including low-affinity binders. This allows for the capture of transient or weak interactions. nih.gov

Label-Free Approaches: These techniques have the significant advantage of not requiring any chemical modification of the small molecule, thus ensuring that its authentic binding properties are studied. bohrium.comdrughunter.com

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. bohrium.comnih.govresearchgate.net

Cellular Thermal Shift Assay (CETSA®): This technique exploits the phenomenon of ligand-induced thermal stabilization. Cells or lysates are treated with the compound and then heated. Target proteins that are bound to the compound will be more stable and remain in solution at higher temperatures compared to unbound proteins. proquest.com

Genetic and Genomic Approaches: These methods identify targets by observing the functional consequences of gene modulation on compound activity. rsc.org

CRISPR/RNAi Screening: Genome-wide loss-of-function screens using CRISPR-Cas9 or RNA interference (RNAi) can identify genes whose knockout or knockdown confers resistance to a small molecule. rsc.orgacs.org This implicates the protein products of these genes as being essential for the compound's mechanism of action, either as direct targets or as part of the downstream pathway. acs.org

Quantitative Proteomics: Advanced mass spectrometry-based proteomics can be integrated with these methods to enhance specificity. For example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity pull-downs to quantitatively distinguish true binding partners from non-specific background proteins. nih.govpnas.org

Methodology ClassSpecific TechniqueUnderlying Principle
Affinity-Based (Probe-Required)Affinity ChromatographyImmobilized small molecule captures binding proteins from a lysate. nih.gov
Activity-Based Protein Profiling (ABPP)Reactive probes covalently label active sites of enzyme families. acs.org
Photoaffinity LabelingLight-activated probe forms covalent bonds with nearby interacting proteins. nih.gov
Label-FreeDARTSLigand binding increases protein stability against protease digestion. bohrium.com
CETSA®Ligand binding increases the thermal stability of the target protein. proquest.com
GeneticCRISPR/RNAi ScreeningIdentifies genes that, when knocked out, cause resistance to the compound. acs.org

Computational Chemistry and Molecular Modeling Applications in Benzonitrile Research

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger target protein. This method is instrumental in understanding the binding mode of potential drug candidates like 2-[(Cyclopentylamino)methyl]benzonitrile and can provide insights into the specific interactions that stabilize the ligand-protein complex.

In a typical docking study involving this compound, a three-dimensional structure of the target protein is obtained, often from crystallographic data. The ligand is then computationally placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For this compound, key interactions would likely involve the benzonitrile (B105546) group, which can participate in π-π stacking with aromatic residues in the binding pocket, and the secondary amine of the cyclopentylamino group, which can act as a hydrogen bond donor or acceptor. The flexible methyl linker allows the molecule to adopt various conformations to optimize these interactions.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5PHE 80, TYR 12π-π stacking, Hydrogen bond
2-8.2LEU 25, VAL 33Hydrophobic interaction
3-7.9ASP 145Hydrogen bond

This table is for illustrative purposes only and is based on hypothetical docking simulations.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and analyzing the stability of its interactions with a target protein.

In an MD simulation, the docked complex of this compound and its target protein would be placed in a simulated physiological environment, including water molecules and ions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over time.

Illustrative Molecular Dynamics Simulation Parameters for the this compound-Protein Complex

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Temperature300 K
Pressure1 atm
SolventExplicit Water

This table is for illustrative purposes only and outlines typical parameters for an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

To build a QSAR model, a dataset of molecules with known biological activities is required. For each molecule, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For benzonitrile derivatives, important descriptors might include those related to the nature of the substituent on the amino group (e.g., the size and hydrophobicity of the cyclopentyl group) and the electronic properties of the benzonitrile ring. A robust QSAR model could then be used to predict the biological activity of novel analogs of this compound, helping to prioritize which compounds to synthesize and test.

Illustrative Descriptors for a QSAR Model of Benzonitrile Derivatives

DescriptorDescription
LogPA measure of lipophilicity
Molecular WeightThe mass of the molecule
Number of Hydrogen Bond DonorsThe number of N-H or O-H bonds
Number of Hydrogen Bond AcceptorsThe number of N or O atoms
Topological Polar Surface AreaA measure of the molecule's polarity

This table lists common molecular descriptors that could be used in a QSAR study.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of the target protein's binding site.

A pharmacophore model for this compound would likely include features such as a hydrophobic group (the cyclopentyl ring), a hydrogen bond donor/acceptor (the secondary amine), and an aromatic ring (the benzonitrile group), all arranged in a specific spatial orientation.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify a diverse set of potential new ligands for the target protein, which can then be further evaluated using docking and other computational and experimental methods. This approach facilitates the discovery of novel scaffolds that may have improved properties over the initial lead compound.

Illustrative Pharmacophore Features for this compound

FeatureDescription
Aromatic RingThe benzonitrile ring
Hydrogen Bond DonorThe N-H group of the secondary amine
Hydrogen Bond AcceptorThe nitrogen atom of the secondary amine
Hydrophobic GroupThe cyclopentyl ring

This table outlines the likely pharmacophoric features of the title compound.

Preclinical Biological Evaluation of Benzonitrile Derivatives Featuring Cyclopentylamino Moieties

In Vitro Biological Assay Systems for Activity Assessment

In vitro assays serve as the foundation for characterizing the biological activity of candidate molecules. These systems, ranging from cell-free enzymatic assays to complex cellular models, allow for the precise measurement of a compound's interaction with its biological target and its subsequent effects on cellular function.

The initial identification of biologically active benzonitrile (B105546) derivatives often relies on the development and implementation of robust cellular assays formatted for high-throughput screening (HTS). These assays are designed to rapidly evaluate large libraries of compounds for their ability to modulate the activity of a specific biological target, in this case, the androgen receptor (AR). aacrjournals.orgnih.gov

A common approach involves the use of engineered cell lines, such as the human prostate adenocarcinoma-derived PC3 or C4-2 cells. aacrjournals.orgnih.gov These cells can be transfected to co-express the human AR and a reporter gene system linked to an androgen-sensitive promoter. aacrjournals.org The reporter gene, often encoding for an enzyme like luciferase or a fluorescent protein like GFP, produces a measurable signal upon AR activation. aacrjournals.orgnih.gov This system, known as a trans-activation assay, allows for the quantification of a compound's ability to induce or inhibit AR-mediated gene transcription. acs.org

For HTS campaigns, these cellular assays are adapted to a microplate format (e.g., 384- or 1536-well plates) and automated using robotic systems. aacrjournals.org The Multifunctional Androgen Receptor Screening (MARS) assay, for instance, utilizes flow cytometry for rapid, high-throughput analysis of both AR agonists and antagonists. aacrjournals.org High-content screening (HCS) represents another advanced approach, employing automated microscopy and image analysis to identify small molecules that affect subcellular processes, such as the nuclear localization of the AR, which is a critical step for its function. nih.gov

The primary goal of these screening efforts is to identify "hit" compounds that exhibit the desired biological activity, which then undergo further, more detailed characterization.

Once identified, promising compounds are further evaluated to precisely define their interaction with the androgen receptor. Cellular models are crucial for determining whether a compound acts as an agonist (mimicking the effects of endogenous androgens), an antagonist (blocking the effects of endogenous androgens), or a partial agonist. acs.org

Using the aforementioned trans-activation assays, dose-response curves are generated to determine the potency (EC50, the concentration at which 50% of the maximal response is observed) and efficacy (Emax, the maximum response relative to a reference agonist like dihydrotestosterone, or DHT) of the compound. For antagonist activity, the assay is performed in the presence of a known AR agonist, and the compound's ability to inhibit this activation is measured (IC50). acs.org

These assays are typically performed in various cell lines that endogenously or exogenously express the AR, including skeletal muscle cells (SKMC) and prostate epithelial cells (PrEC), to investigate potential cell-type-specific differences in AR regulation. plos.org The differential activity in anabolic target cells (muscle) versus androgenic target cells (prostate) is a key characteristic sought for in SARMs. plos.org

Compound ClassAssay TypeCell LineActivity ProfilePotency (EC50)Efficacy (Emax)
Aryl Propionamide SARMAR TransactivationVariousAgonistSub-nanomolarHigh
Benzonitrile DerivativeAR TransactivationSKMCAgonistNot SpecifiedHigher than in PrEC
Benzonitrile DerivativeAR TransactivationPrECAgonistNot SpecifiedLower than in SKMC

This table presents representative data for classes of compounds similar to 2-[(Cyclopentylamino)methyl]benzonitrile to illustrate typical findings in cellular agonist assays.

While the primary target of benzonitrile SARMs is the androgen receptor, it is also important to assess their potential to modulate the activity of key enzymes involved in steroid metabolism. A defining feature of non-steroidal SARMs is their inability to be metabolized by enzymes like 5α-reductase (which converts testosterone (B1683101) to the more potent DHT) or aromatase (which converts testosterone to estradiol). acs.orgcambridge.org

Cell-free enzymatic assays are employed to confirm this lack of interaction. wikipedia.org These assays utilize purified enzymes and specific substrates to measure enzymatic activity in a controlled, in vitro environment. nist.govresearchgate.net For example, a compound would be incubated with 5α-reductase or aromatase and the appropriate substrate, and the formation of the product would be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The absence of inhibition or substrate conversion confirms the compound's specificity for the AR over these enzymes.

Cellular systems can also be used to assess these effects. For instance, cells that express these enzymes can be treated with the compound, and the levels of relevant steroid hormones in the cell culture medium can be measured. These assays are crucial to ensure that the tissue selectivity observed in vivo is not due to local conversion into traditional androgens or estrogens.

The ability of a compound to be absorbed and distributed to its target tissues is a critical determinant of its therapeutic potential. In vitro models are used to predict these pharmacokinetic properties early in the development process.

One of the standard methods to assess intestinal permeability and predict oral absorption is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with properties similar to the intestinal epithelium. The rate at which a compound crosses this monolayer provides an estimate of its potential for absorption in the gut.

Additionally, studies on plasma protein binding are conducted. The extent to which a compound binds to plasma proteins like albumin and steroid hormone-binding globulin (SHBG) influences its free concentration and availability to act on target tissues. acs.org A significant advantage of many non-steroidal SARMs is their low affinity for SHBG, which may contribute to their favorable bioavailability compared to some steroidal androgens. acs.org For compounds intended for alternative delivery routes, such as transdermal application, permeability studies using human cadaver skin can provide crucial data on their ability to cross the dermal barrier. acs.org

Advanced Analytical Techniques in Benzonitrile Derivative Research

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how its atoms and bonds interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of 2-[(Cyclopentylamino)methyl]benzonitrile , distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) bridge (-CH₂-), and the cyclopentyl group. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, multiplet), and integration (relative number of protons) of each signal would confirm the connectivity of these fragments. Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom, including the characteristic nitrile carbon.

Mass Spectrometry (MS) determines the molecular weight of the compound with high accuracy. For This compound (C₁₃H₁₆N₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) could confirm the molecular formula by distinguishing it from other compounds with the same nominal mass. Furthermore, fragmentation patterns observed in the mass spectrum would provide evidence for the different structural components of the molecule, such as the loss of the cyclopentyl group.

To illustrate the type of data obtained, the following table presents hypothetical spectroscopic data for the target compound, based on general principles and data from related structures.

Technique Parameter Hypothetical Value/Observation for this compound
¹H NMRAromatic Protonsδ 7.2-7.8 ppm (multiplets)
Methylene Protons (-CH₂-)δ ~3.8 ppm (singlet or doublet)
Cyclopentyl Protonsδ 1.4-3.0 ppm (multiplets)
¹³C NMRNitrile Carbon (-CN)δ ~118 ppm
Aromatic Carbonsδ 120-140 ppm
Methylene Carbon (-CH₂-)δ ~50 ppm
Cyclopentyl Carbonsδ 25-60 ppm
HRMS (ESI+)Molecular Ion [M+H]⁺m/z 201.1386 (Calculated for C₁₃H₁₇N₂⁺)

This table contains hypothetical data for illustrative purposes.

Chromatographic Separation and Purification Techniques (e.g., HPLC, LC-HRMS, Chiral HPLC)

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a synthesized compound. analis.com.my A sample is passed through a column, and components separate based on their affinity for the stationary phase and mobile phase. A pure sample of This compound would ideally show a single, sharp peak in the chromatogram at a specific retention time under defined conditions (e.g., column type, solvent gradient, flow rate).

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of LC with the precise mass analysis of HRMS. This powerful hyphenated technique is used to identify and characterize impurities in a sample, even at very low levels, by providing both retention time and accurate mass data for each separated component. analis.com.my

Chiral HPLC would be employed if the synthesis could result in enantiomers or if the compound were to be resolved into its separate enantiomers. Since This compound is not chiral, this technique would not be applicable unless a chiral center were introduced into the molecule.

The following table illustrates the kind of data obtained from a purity analysis using HPLC.

Technique Parameter Hypothetical Result for this compound
HPLCColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water Gradient
Retention Time (tR)8.5 minutes
Purity (by UV detection)>99% (based on peak area)

This table contains hypothetical data for illustrative purposes.

X-ray Crystallography for Precise Molecular Structure and Complex Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted into a unique pattern that can be mathematically reconstructed into a 3D model of the molecule.

For a benzonitrile (B105546) derivative, this analysis would confirm the planarity of the benzene (B151609) ring and provide exact bond lengths and angles for every part of the molecule, including the nitrile group and the cyclopentylamino-methyl substituent. analis.com.my Studies on similar structures, like 2-amino-4-chlorobenzonitrile, have utilized this method to confirm bond lengths, such as the C≡N nitrile bond, and to analyze intermolecular interactions in the crystal lattice. analis.com.my The resulting crystal structure provides unequivocal proof of the compound's identity and conformation in the solid state.

Below is a table of hypothetical crystallographic parameters, based on data reported for similar small organic molecules. analis.com.my

Parameter Hypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z (molecules/unit cell)4

This table contains hypothetical data for illustrative purposes.

Broader Research Implications and Future Directions for Benzonitrile Derivatives

Discovery of Novel Chemical Probes for Biological Systems and Pathways

Benzonitrile (B105546) derivatives are increasingly being utilized as chemical probes to investigate complex biological systems and pathways. The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition of biological targets. nih.gov

Recent studies have highlighted the use of benzonitrile-containing molecules in the development of fluorescent probes and other imaging agents. For instance, certain benzonitrile derivatives exhibit unique photophysical properties that make them suitable for visualizing cellular structures and processes. The nitrile moiety can also be a key component in the design of inhibitors for specific enzymes, allowing researchers to probe the function of these proteins in disease states. One example is the use of 4-(mercaptomethyl) benzonitrile (MBN) as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS) for the detection of various analytes. mdpi.com

The application of benzonitrile derivatives as chemical probes is a rapidly expanding field, with new tools continually being developed to unravel the intricacies of biological systems.

Table 1: Examples of Benzonitrile Derivatives Used as Chemical Probes

Compound ClassApplicationBiological Target/System
Fluorescent BenzonitrilesCellular ImagingVarious cellular components
Benzonitrile-based InhibitorsEnzyme function analysisSpecific enzymes in signaling pathways
SERS-active BenzonitrilesAnalyte DetectionBiomolecules and contaminants

Exploration of New Therapeutic Modalities and Target Validation Strategies

The development of new therapeutic modalities is a key focus in modern drug discovery, and benzonitrile derivatives are playing a significant role in this endeavor. colab.ws Their ability to interact with a wide range of biological targets makes them attractive candidates for the development of novel drugs.

One emerging area is the design of benzonitrile-containing compounds as modulators of protein-protein interactions, which are notoriously difficult to target with traditional small molecules. Furthermore, the benzonitrile scaffold is being explored in the context of targeted protein degradation, a novel therapeutic strategy that involves the use of bifunctional molecules to selectively eliminate disease-causing proteins.

Target validation, the process of confirming that a specific biological target is relevant to a disease, is another area where benzonitrile derivatives are proving to be valuable. The development of potent and selective benzonitrile-based inhibitors allows researchers to probe the function of novel targets in cellular and animal models of disease, providing crucial information for the development of new therapies. For instance, 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology. manchester.ac.uk

Identification of Research Gaps and Emerging Avenues in Benzonitrile Chemistry and its Biological Applications

Despite the significant progress in the field of benzonitrile chemistry, several research gaps and emerging avenues remain to be explored. A primary challenge is the development of synthetic methodologies that allow for the precise and efficient synthesis of complex benzonitrile derivatives. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions are well-established, there is a need for more sustainable and versatile approaches. researchgate.net

Another area of opportunity lies in the exploration of the full therapeutic potential of benzonitrile derivatives. While they have been successfully applied in areas such as oncology and central nervous system disorders, their potential in other disease areas, such as infectious and metabolic diseases, is less explored. nih.govgoogle.com

Furthermore, the application of computational methods, such as machine learning and artificial intelligence, could accelerate the discovery and optimization of novel benzonitrile-based therapeutics. These approaches can help to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby streamlining the drug discovery process.

The intersection of benzonitrile chemistry with other emerging fields, such as nanotechnology and materials science, also presents exciting new research directions. For example, the incorporation of benzonitrile moieties into polymers and other materials could lead to the development of novel drug delivery systems and diagnostic devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.